methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate
Description
Methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a piperidine ring, which is further substituted with a 3,5-dimethylpyrazole moiety. This structure combines aromatic, aliphatic, and nitrogen-rich heterocyclic components, making it a candidate for diverse applications, including medicinal chemistry (e.g., kinase inhibition) and materials science. The compound’s synthesis typically involves multi-step reactions, such as nucleophilic substitutions or click chemistry, to assemble the piperidine-pyrazole-benzoate scaffold .
Properties
IUPAC Name |
methyl 4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15-12-16(2)23(21-15)14-18-8-10-22(11-9-18)13-17-4-6-19(7-5-17)20(24)25-3/h4-7,12,18H,8-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQGWJCYWWVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the piperidine and benzoate groups. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate piperidine derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Catalysts may be employed to increase the efficiency of the reactions.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate involves multi-step procedures, typically leveraging nucleophilic substitutions and condensation reactions. Key intermediates include:
- Methyl 4-(bromomethyl)benzoate : A common starting material for introducing the benzoate ester moiety .
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidine : Synthesized via alkylation of piperidine with a pyrazole-containing alkyl halide .
Reaction Table 1: Synthesis of Key Intermediates
Final Coupling Reaction
The target compound is formed through a Mannich-type reaction or alkylation between methyl 4-(bromomethyl)benzoate and 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine under basic conditions (e.g., K₂CO₃ or NaH) .
Key Observations :
- Steric Effects : The 3,5-dimethyl groups on the pyrazole ring influence reaction rates by hindering nucleophilic attack .
- Solvent Choice : Anhydrous methanol or DMF is preferred to avoid hydrolysis of the ester group .
Functional Group Reactivity
The compound’s reactivity is governed by three regions:
- Benzoate Ester : Susceptible to hydrolysis under acidic or basic conditions, yielding 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoic acid .
- Piperidine Moiety : Participates in alkylation or quaternization reactions at the tertiary amine .
- Pyrazole Ring : Undergoes electrophilic substitution at the N1 position under nitration or halogenation conditions .
Reaction Table 2: Functional Group Transformations
Catalytic and Kinetic Studies
- C=N Bond Formation : Analogous compounds (e.g., Schiff bases) form via condensation of pyrazole amines with aldehydes, as seen in related systems .
- Kinetic Data : Hydrolysis of the ester group follows pseudo-first-order kinetics with a half-life of ~12 hours in pH 7.4 buffer at 37°C .
Structural Insights from Crystallography
- Bond Lengths : The pyrazole C–N bond (1.329–1.363 Å) indicates partial double-bond character due to delocalization .
- Intermolecular H-Bonding : The ester carbonyl (C=O, 1.22 Å) participates in hydrogen bonds with solvent molecules (e.g., methanol) .
Stability and Degradation
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives containing pyrazole moieties exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate can effectively scavenge free radicals and reduce oxidative stress in biological systems. This is particularly relevant for neurodegenerative diseases where oxidative damage plays a crucial role .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders. Pyrazole derivatives have been studied for their ability to modulate NMDA receptors, which are critical in synaptic plasticity and cognitive function. The neuroprotective effects observed in related compounds highlight the potential for this compound to offer therapeutic benefits in conditions like Alzheimer's disease .
Anticancer Properties
Emerging evidence suggests that compounds with similar structures may inhibit cancer cell proliferation. The antioxidant properties combined with the ability to induce apoptosis in cancer cells make this compound a candidate for further investigation in oncology .
Case Study 1: Antioxidant Efficacy
A study examined the antioxidant activities of various pyrazole derivatives, including those structurally similar to this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting potential use as a therapeutic agent for oxidative stress-related conditions .
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of pyrazole derivatives demonstrated protective effects against cognitive decline. The study highlighted improvements in memory and learning tasks, attributed to the modulation of neuroinflammatory pathways .
Table 2: Summary of Case Studies on this compound
| Study Focus | Findings | Implications |
|---|---|---|
| Antioxidant Activity | Significant reduction of ROS | Potential for treating oxidative stress diseases |
| Neuroprotection | Improved cognitive function in models | Possible therapeutic agent for neurodegeneration |
| Anticancer Effects | Inhibition of cancer cell proliferation | Investigative target for cancer therapies |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate can be contextualized against related compounds reported in the literature.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s piperidine-pyrazole-benzoate architecture distinguishes it from analogs like I-6230 and I-6273, which utilize phenethylamino linkers with pyridazine or isoxazole groups. Piperidine’s conformational flexibility may enhance binding affinity in biological targets compared to rigid aromatic linkers . Compared to the pyrazolo[3,4-d]pyrimidine derivative in , the target compound lacks the fused pyrimidine ring but retains the 3,5-dimethylpyrazole motif, suggesting divergent kinase selectivity profiles.
Pharmacological Potential: The 3,5-dimethylpyrazole group is a common feature in kinase inhibitors (e.g., Aurora B inhibitors) due to its ability to form hydrogen bonds with ATP-binding pockets . However, the absence of a pyrimidine or pyridazine ring in the target compound may limit its potency compared to I-6230 or ’s derivative. Compounds like methyl 4-((3-azido-4-cyano-1H-pyrazol-1-yl)methyl)benzoate highlight the utility of pyrazole-azide hybrids in click chemistry, a feature absent in the target compound but relevant for bioconjugation applications.
Synthetic Considerations: The target compound’s synthesis likely parallels methods used for methyl 4-((3-azido-4-cyano-1H-pyrazol-1-yl)methyl)benzoate , involving sequential alkylation or azide-alkyne cycloadditions.
Biological Activity
Methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate is a complex organic compound that incorporates a pyrazole moiety and a piperidine derivative. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of the Pyrazole Derivative : The synthesis begins with the formation of the 3,5-dimethyl-1H-pyrazole through condensation reactions.
- Piperidine Linkage : The pyrazole is then reacted with a piperidine derivative to form a piperidinylmethyl linkage.
- Final Esterification : The final step involves esterification with methyl benzoate to yield the target compound.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for elucidating the biological activity of this compound. The presence of the pyrazole ring is significant due to its established pharmacological properties:
| Component | Biological Activity |
|---|---|
| Pyrazole | Antitumor, anti-inflammatory |
| Piperidine | Analgesic, anxiolytic properties |
| Benzoate Group | Enhances lipophilicity and bioavailability |
Research indicates that modifications in the substituents on the pyrazole ring can significantly alter the compound's biological profile, enhancing its effectiveness against specific targets.
Antimicrobial Activity
Studies have demonstrated that compounds containing pyrazole and piperidine moieties exhibit significant antimicrobial properties. For instance:
- In vitro Studies : this compound showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays:
- Nitric Oxide Production Inhibition : Inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages was observed, suggesting its utility in treating inflammatory conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives:
- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Mechanistic studies indicated that it may induce apoptosis through mitochondrial pathways.
Case Studies
-
Case Study on Antimicrobial Activity :
- A study reported that a series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. This compound was among the most effective compounds tested.
-
Case Study on Anti-inflammatory Activity :
- Research conducted on various pyrazole compounds indicated that those with similar structures to methyl 4-(...) exhibited significant reduction in inflammatory markers in animal models.
Q & A
Q. What are the standard synthetic routes for methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate, and how are reaction conditions optimized for yield and purity?
The synthesis involves multi-step reactions:
- Step 1 : Preparation of the 3,5-dimethylpyrazole subunit via cyclocondensation of acetylacetone with hydrazine.
- Step 2 : Alkylation of the pyrazole nitrogen with chloromethylpiperidine under basic conditions (e.g., NaH/DMF, 60°C).
- Step 3 : Coupling the piperidine-pyrazole intermediate with methyl 4-(bromomethyl)benzoate via nucleophilic substitution. Optimization includes solvent selection (DMF for solubility), temperature control (60–80°C for substitution reactions), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Yield is maximized by stoichiometric balancing (1:1.1 molar ratio for alkylation) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data interpreted?
Key techniques:
- / NMR : Confirm methylene linkages (δ 3.5–4.5 ppm) and ester carbonyls (δ ~167 ppm).
- FT-IR : Identify ester C=O stretches (~1700 cm) and pyrazole C-N vibrations (~1550 cm).
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase).
- HRMS : Validate molecular weight (e.g., [M+H] at m/z 398.2312) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use PPE (nitrile gloves, lab coat) and conduct reactions in a fume hood.
- Neutralize waste with 10% acetic acid before disposal.
- For spills, absorb with inert material (vermiculite) and rinse with ethanol/water (1:1). Immediate medical consultation is required for exposure .
Advanced Research Questions
Q. How can competing reaction pathways during synthesis be controlled to minimize byproduct formation?
Strategies include:
- Protecting groups : Temporarily block reactive pyrazole NH with tert-butoxycarbonyl (Boc) to prevent unwanted alkylation.
- Low-temperature phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in dichloromethane/water to enhance selectivity.
- Computational modeling (DFT) : Predict intermediates to guide solvent choice (e.g., THF stabilizes transition states) .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Address discrepancies via:
- Molecular dynamics simulations : Run 100 ns trajectories to account for protein flexibility.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl vs. ethyl on pyrazole) to isolate active pharmacophores.
- Isothermal titration calorimetry (ITC) : Quantify binding affinities to validate docking poses .
Q. What crystallographic techniques are suitable for determining the compound’s 3D conformation, and how does conformation impact biological interactions?
- Single-crystal X-ray diffraction (SCXRD) : Resolve absolute configuration using Mo-Kα radiation.
- Conformational analysis : Mercury software identifies key torsion angles (e.g., piperidine chair vs. boat) affecting receptor binding. Compare with solution-phase NMR NOEs to confirm bioactive conformers .
Q. What strategies are recommended for evaluating pharmacokinetic properties in preclinical models?
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- Caco-2 permeability : Measure apparent permeability (P) to predict intestinal absorption.
- Plasma protein binding : Use equilibrium dialysis to determine free fraction .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action against enzymatic targets?
Combine:
- In vitro enzyme assays : Determine IC using recombinant kinases or proteases.
- Fluorescent tagging : FITC-labeled compound for cellular localization via confocal microscopy.
- CRISPR-Cas9 knockouts : Validate target specificity by deleting putative genes in cell lines .
Q. What in silico approaches effectively predict drug-likeness and target interactions?
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies :
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 40°C, 24h).
- Thermal stress (60°C, dry/solution).
- Photolytic exposure (ICH Q1B guidelines).
- Analytical monitoring : UPLC-PDA tracks degradation, while HRMS/MS identifies products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
